Intellectual Property Enshrinement vs. Unprotected Analogs
CAS 1235658-42-0 is explicitly encompassed within the generic Markush structure of patent EP2518063B1, which is directed to pyridazinones and furan-containing compounds for cancer therapy, specifically targeting EGFR and/or KRAS pathways [1]. In contrast, close structural analogs such as 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one are not claimed in this intellectual property (IP) estate . This IP protection provides a proprietary anchor for the compound, which is a critical factor in industrial research and development procurement.
| Evidence Dimension | Patent protection status and therapeutic area specificity |
|---|---|
| Target Compound Data | Covered by EP2518063B1 (Sloan-Kettering Institute for Cancer Research); indicated for cancer therapy. |
| Comparator Or Baseline | Unprotected structural analogs (e.g., 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one). |
| Quantified Difference | Qualitative (patented vs. not patented in this specific estate). |
| Conditions | Legal/regulatory landscape for research tool and therapeutic development procurement. |
Why This Matters
For research programs with translational aspirations, procurement of a compound with a clear patent lineage is essential for freedom-to-operate assessments and potential licensing, unlike unprotected analogs.
- [1] Chucholowski, A., Thiruvahi, M. S., Djaballah, H., Varmus, H. E., Shum, D., & Somwar, R. (2017). EP2518063B1 – Pyridazinones and furan-containing compounds. European Patent Office. View Source
